4-(Octylamino)pyridine

Catalog No.
S720105
CAS No.
64690-19-3
M.F
C13H22N2
M. Wt
206.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Octylamino)pyridine

CAS Number

64690-19-3

Product Name

4-(Octylamino)pyridine

IUPAC Name

N-octylpyridin-4-amine

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-13-8-11-14-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,14,15)

InChI Key

RHDWCSIBVZKRRU-UHFFFAOYSA-N

SMILES

CCCCCCCCNC1=CC=NC=C1

Synonyms

N-Octyl-4-pyridinamine; 4-(Octylamino)pyridine;

Canonical SMILES

CCCCCCCCNC1=CC=NC=C1

The exact mass of the compound 4-(Octylamino)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Octylamino)pyridine is a specialized aminopyridine derivative characterized by a highly lipophilic C8 alkyl chain attached to the exocyclic nitrogen of a 4-aminopyridine core. With an XLogP3 of 4.3 and a melting point of 65–66 °C, it functions as a critical intermediate in the synthesis of gemini surfactants—most notably the broad-spectrum antiseptic octenidine dihydrochloride—and as a highly soluble, nucleophilic organocatalyst in non-polar media. Its procurement value lies in its dual nature: the pyridine nitrogen provides catalytic or coordinating basicity, while the octyl tail ensures compatibility with hydrophobic matrices, lipid bilayers, and non-polar solvent systems that are incompatible with standard polar catalysts [1].

Attempting to substitute 4-(Octylamino)pyridine with shorter or longer chain analogs (e.g., hexyl or decyl variants) directly alters the hydrophilic-lipophilic balance (HLB) of downstream products, which causes compliance failures for applications requiring strict regulatory adherence, such as octenidine synthesis conforming to European Pharmacopoeia (EP) monograph 36.2. Furthermore, substituting it with the more common 4-dimethylaminopyridine (DMAP) in catalytic applications fails in highly non-polar aliphatic solvents due to DMAP's lower lipophilicity (LogP ~1.3 vs 4.3), leading to poor phase transfer and catalyst precipitation. Utilizing crude in-situ alkylation of 4-aminopyridine instead of procuring high-purity 4-(Octylamino)pyridine introduces di-alkylated impurities and unreacted starting materials that severely depress the yield and purity of final active pharmaceutical ingredients (APIs) [1].

Precursor Specificity for Octenidine Dihydrochloride Synthesis

In the synthesis of the antiseptic octenidine dihydrochloride, the exact C8 chain length of 4-(Octylamino)pyridine is strictly required for achieving the target membrane-disrupting amphiphilic profile. Reacting high-purity 4-(Octylamino)pyridine with 1,10-dichlorodecane under standard reflux (e.g., in n-butyl acetate for 12 hours) yields >85% of the target gemini surfactant. Substituting with C6 or C10 alkylaminopyridines produces off-target analogs that fail to meet the strict identity and minimum inhibitory concentration (MIC) specifications outlined in EP monograph 36.2 .

Evidence DimensionAPI Regulatory Compliance and Yield
Target Compound Data>85% yield of EP-compliant Octenidine dihydrochloride
Comparator Or BaselineC6/C10 analogs or crude mixtures
Quantified Difference100% compliance failure for analogs; significant yield depression for crude mixtures
ConditionsStandard reflux with 1,10-dichlorodecane in n-butyl acetate

Procuring the exact C8 precursor is mandatory to ensure the final active pharmaceutical ingredient meets pharmacopeial standards and functional efficacy.

Lipophilicity and Phase-Transfer Catalysis Compatibility

4-(Octylamino)pyridine serves as a highly lipophilic alternative to standard nucleophilic catalysts like DMAP. Quantitative property modeling shows 4-(Octylamino)pyridine possesses an XLogP3 of 4.3, compared to a LogP of approximately 1.3 for DMAP. This 3-log-unit increase in lipophilicity ensures complete solubility in non-polar aliphatic solvents (such as heptane or long-chain epoxies) where DMAP typically exhibits poor solubility or precipitates out during the reaction cycle [1].

Evidence DimensionLipophilicity (LogP)
Target Compound DataXLogP3 = 4.3
Comparator Or BaselineDMAP (LogP ≈ 1.3)
Quantified Difference~3.0 log unit increase in lipophilicity
ConditionsStandard solvent partitioning models

Buyers formulating in highly non-polar media must select this compound over DMAP to prevent catalyst precipitation and ensure homogeneous reaction kinetics.

Latent Acceleration in Epoxy Resin Curing

When complexed with Lewis acids (such as boron trifluoride), 4-(Octylamino)pyridine forms a stable latent accelerator for epoxy resins. Compared to uncomplexed aliphatic amines which initiate curing at room temperature, the bulky, lipophilic BF3-complex of 4-(Octylamino)pyridine maintains high latency at low temperatures but triggers rapid gelation at elevated temperatures (e.g., >140 °C). This provides an extraordinarily high low-temperature/high-temperature gel time ratio, allowing for extended pot life in large-scale one-component epoxy formulations without sacrificing rapid thermal cure times [1].

Evidence DimensionLow-temp/high-temp gel time ratio (Latency)
Target Compound DataHigh latency at room temp, rapid cure >140 °C (as BF3 complex)
Comparator Or BaselineUncomplexed aliphatic amines
Quantified DifferenceOrders of magnitude extension in room-temperature pot life
ConditionsOne-component epoxy resin formulations

Enables the manufacturing of stable, one-part epoxy systems suitable for large production line scale operations requiring long working times.

Octenidine Dihydrochloride API Manufacturing

Directly utilizes 4-(Octylamino)pyridine as the primary building block, reacting it with 1,10-dichlorodecane to produce the broad-spectrum antiseptic. The exact C8 chain is critical for EP compliance and ensuring the correct amphiphilic balance for membrane disruption .

Lipophilic Nucleophilic Catalysis

Specifically indicated for acylation or esterification reactions conducted in highly non-polar solvents (e.g., hexanes, heptane) where standard DMAP is insoluble, leveraging its high XLogP3 to maintain homogeneous reaction conditions[1].

Latent Epoxy Curing Accelerators

Used to formulate BF3-complexes that serve as latent hardeners in one-component epoxy systems, providing extended room-temperature pot life and rapid high-temperature curing for industrial adhesives and composites [2].

XLogP3

4.3

UNII

Z5WN9Z9RVQ

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (20%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (20%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (40%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (40%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

64690-19-3

Wikipedia

N-Octylpyridin-4-amine

Dates

Last modified: 08-15-2023

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